2-(4-Methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13822972
Molecular Formula: C16H25BO4
Molecular Weight: 292.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25BO4 |
|---|---|
| Molecular Weight | 292.2 g/mol |
| IUPAC Name | 2-(4-methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C16H25BO4/c1-7-10-19-14-11-12(8-9-13(14)18-6)17-20-15(2,3)16(4,5)21-17/h8-9,11H,7,10H2,1-6H3 |
| Standard InChI Key | AVTDPCMRZKOBDR-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OCCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OCCC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-(4-Methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a phenyl ring substituted with methoxy (-OCH) and propoxy (-OCHCHCH) groups at the 4- and 3-positions, respectively. The boronic ester moiety, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, contributes to the compound’s stability and solubility in organic solvents. The SMILES notation encapsulates its connectivity, highlighting the dioxaborolane ring and aryl substituents.
Table 1: Key Physicochemical Properties
The compound’s stability under anhydrous conditions and moderate reactivity make it suitable for use in air-sensitive reactions . Its density and refractive index are consistent with related pinacol boronic esters, such as 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (density 0.9642 g/mL) .
Synthesis and Manufacturing
The synthesis of 2-(4-Methoxy-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows a well-established protocol for boronic ester preparation. A representative route involves:
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Functionalization of the Aryl Precursor: 4-Methoxy-3-propoxyphenylboronic acid is synthesized via directed ortho-metalation or Miyaura borylation of a substituted bromobenzene derivative.
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Esterification with Pinacol: The boronic acid reacts with pinacol () in dichloromethane or tetrahydrofuran (THF) under inert conditions. Anhydrous magnesium sulfate is often added to absorb water and drive the reaction to completion .
The general reaction is:
where Ar represents the 4-methoxy-3-propoxyphenyl group.
Critical parameters include stoichiometric control (1:1.05 molar ratio of boronic acid to pinacol) , reaction time (16–24 hours), and post-synthesis purification via filtration and solvent removal . The final product is typically obtained as a colorless to pale yellow liquid, stored under argon or nitrogen to prevent degradation.
Reactivity and Mechanistic Insights
Suzuki-Miyaura Cross-Coupling
The compound’s primary application lies in Suzuki-Miyaura reactions, where it acts as an arylboron partner. The mechanism proceeds via oxidative addition of an aryl halide to a palladium catalyst, transmetalation with the boronic ester, and reductive elimination to form a biaryl product:
The pinacol boronic ester’s stability allows for broader substrate compatibility compared to free boronic acids, which are prone to protodeboronation.
Oxidation and Functionalization
Under oxidative conditions (e.g., HO, NaOH), the boronic ester hydrolyzes to the corresponding boronic acid, enabling further transformations . Additionally, the propoxy and methoxy groups can undergo demethylation or alkylation, though these reactions require tailored conditions to avoid boronate cleavage .
Applications in Synthetic Chemistry
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing tyrosine kinase inhibitors and other bioactive molecules. For example, analogues of crizotinib—a drug targeting ALK-positive cancers—incorporate similar boronic ester frameworks .
Materials Science
In polymer chemistry, the compound facilitates the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and photovoltaic cells. Its aryl group enhances electron transport properties in these materials.
Agrochemical Development
Herbicides and fungicides featuring boronate motifs benefit from the compound’s reactivity in constructing heterocyclic scaffolds.
| Parameter | Details | Source |
|---|---|---|
| Hazard Statements | H302 (Harmful if swallowed) | |
| H315 (Causes skin irritation) | ||
| H319 (Causes serious eye irritation) | ||
| Precautionary Measures | Use gloves, eye protection, and ventilation | |
| Storage | 2–8°C under inert gas |
The compound is moisture-sensitive, requiring storage in sealed containers with desiccants. Spills should be neutralized with inert absorbents and disposed of as hazardous waste.
Recent Advances and Future Directions
Recent studies focus on optimizing the compound’s catalytic efficiency in aqueous Suzuki-Miyaura reactions, reducing reliance on toxic solvents. Additionally, its use in flow chemistry setups promises scalability for industrial applications . Future research may explore chiral variants for asymmetric synthesis and bioorthogonal labeling in chemical biology.
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